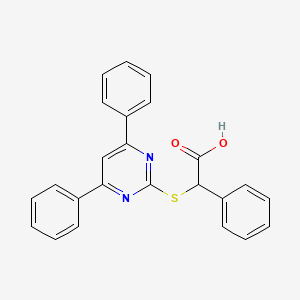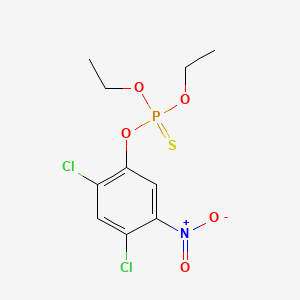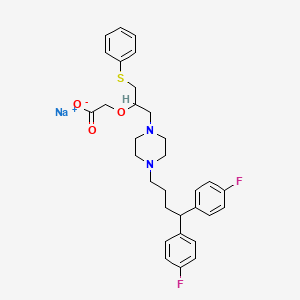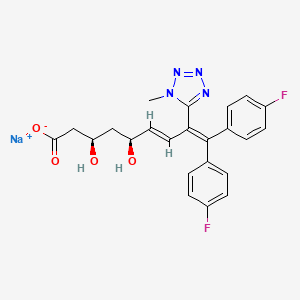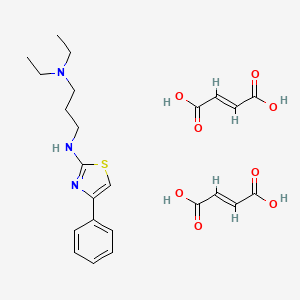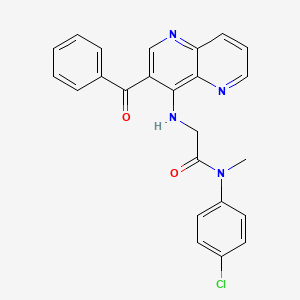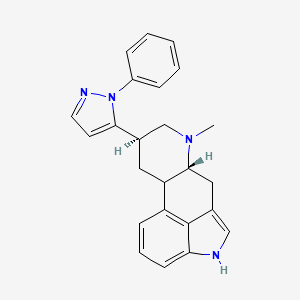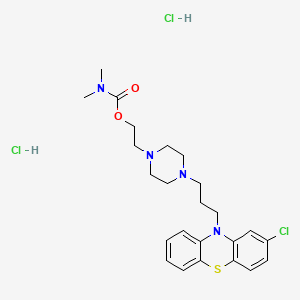
1-Piperazineethanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dimethylcarbamate (ester), dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazineethanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dimethylcarbamate (ester), dihydrochloride is a complex organic compound with significant applications in various fields, including medicine and chemistry. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dimethylcarbamate (ester), dihydrochloride involves multiple steps. One common method includes the reaction of 2-chloro-10-phenothiazine with 3-chloropropylamine to form an intermediate, which is then reacted with piperazineethanol. The final step involves the esterification with dimethylcarbamate and subsequent conversion to the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
1-Piperazineethanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dimethylcarbamate (ester), dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenothiazines.
科学的研究の応用
1-Piperazineethanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dimethylcarbamate (ester), dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use as an antipsychotic agent due to its structural similarity to known antipsychotic drugs.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to dopamine receptors, thereby modulating neurotransmitter activity in the brain. This interaction can influence various signaling pathways, leading to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
Perphenazine: Another phenothiazine derivative with similar antipsychotic properties.
Chlorpromazine: A well-known antipsychotic with a similar structure.
Fluphenazine: Another phenothiazine derivative used in the treatment of psychiatric disorders.
Uniqueness
1-Piperazineethanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dimethylcarbamate (ester), dihydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its unique ester and carbamate groups may influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research .
特性
CAS番号 |
102233-18-1 |
|---|---|
分子式 |
C24H33Cl3N4O2S |
分子量 |
548.0 g/mol |
IUPAC名 |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl N,N-dimethylcarbamate;dihydrochloride |
InChI |
InChI=1S/C24H31ClN4O2S.2ClH/c1-26(2)24(30)31-17-16-28-14-12-27(13-15-28)10-5-11-29-20-6-3-4-7-22(20)32-23-9-8-19(25)18-21(23)29;;/h3-4,6-9,18H,5,10-17H2,1-2H3;2*1H |
InChIキー |
RSTRZOWHZAHSDL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


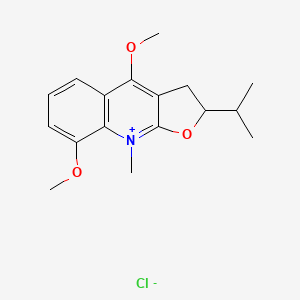
![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12748179.png)

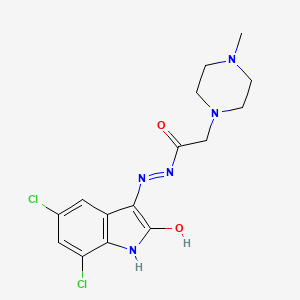
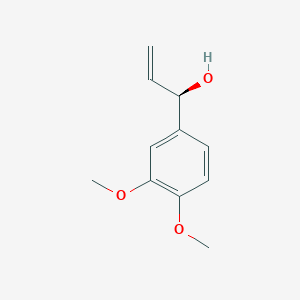
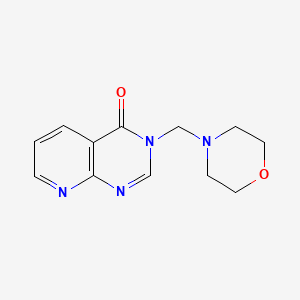
![methyl (1R,2R,8S)-8-(bromomethyl)-1,4-dihydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12748206.png)
